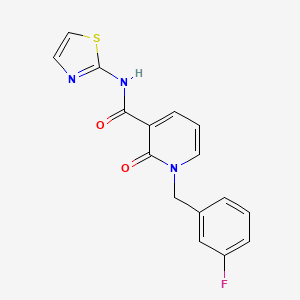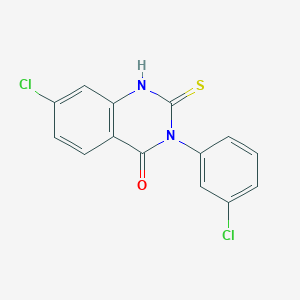![molecular formula C20H18O5 B2607002 ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate CAS No. 869080-88-6](/img/structure/B2607002.png)
ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate” is a chemical compound with the molecular weight of 324.33 . It is a derivative of coumarin, a class of organic compounds known for their high emission quantum yield, photo stability, and good solubility in common solvents .
Synthesis Analysis
This compound can be synthesized through the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .
Molecular Structure Analysis
The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxy-acetate moiety . In the crystal structure, C-H⋯O hydrogen bonds result in the formation of zigzag layers parallel to the bc plane .
Chemical Reactions Analysis
The reaction of ethyl 3-hydrazinyl-3-oxopropanoate with the appropriate aldehydes in refluxing ethanol yields the corresponding ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates .
Physical And Chemical Properties Analysis
The compound has been characterized using various spectroscopic techniques. The 1H NMR spectrum shows peaks corresponding to aromatic protons and the lactone proton . The 13C NMR spectrum shows peaks for carbonyl carbons, aromatic carbons, and methylene carbons .
Applications De Recherche Scientifique
Fluorescent Chemosensors
The chromenone structure of ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate makes it an excellent candidate for designing fluorescent chemosensors. These sensors can selectively detect specific analytes (such as metal ions or biomolecules) based on changes in fluorescence intensity or emission wavelength. Researchers have explored its use in bioorganic chemistry and molecular recognition .
Biological and Pharmacological Activities
Ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate belongs to the coumarin family, which has a diverse range of biological and pharmacological effects. Some notable activities include:
- Anti-inflammatory : Coumarins exhibit anti-inflammatory properties .
- Antibacterial and Antifungal : These compounds have shown efficacy against bacterial and fungal infections .
- Antioxidant : Ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate may act as an antioxidant .
- Antiviral : Coumarins have been investigated for their antiviral potential .
- Cholinesterase and Monoamine Oxidase Inhibition : Relevant for neurological disorders .
- Anticancer Activity : Coumarins exhibit diverse mechanisms of action against cancer cells .
Building Blocks for Anticancer Agents
7-Hydroxycoumarin derivatives, including ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, serve as valuable building blocks for developing novel coumarin-based anticancer agents. Researchers have explored their potential in inhibiting tumor growth and angiogenesis .
Photocatalytic Synthesis of Esters
In recent studies, coumarin derivatives have been used in the photocatalytic synthesis of esters. This method provides an alternative protocol for preparing lactones without the need for separate preparation of acids and alcohols .
Chemotherapeutic Potential
While further research is needed, the chromenone scaffold of ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate suggests potential as a chemotherapeutic agent. Its unique structure may interact with cellular targets relevant to cancer treatment .
Material Science Applications
Given the fluorescent properties of coumarins, they are also explored in materials science. Researchers investigate their use in sensors, imaging agents, and other functional materials .
Propriétés
IUPAC Name |
ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-19(21)13(2)24-16-10-9-15-11-17(14-7-5-4-6-8-14)20(22)25-18(15)12-16/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXPAFQGHQJBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B2606921.png)
![6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2606922.png)



![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2606927.png)
![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2606929.png)
![N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2606932.png)
![9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2606933.png)


![2-((2-chlorobenzyl)thio)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606940.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2606941.png)